molecular formula C20H23NO3 B2491172 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3-dimethylphenyl)acetamide CAS No. 939205-81-9

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2491172
CAS RN: 939205-81-9
M. Wt: 325.408
InChI Key: MITRJXKZDQCSGE-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3-dimethylphenyl)acetamide, also known as DAAOI-1, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent antioxidant and has been shown to have promising effects in various research studies.

Mechanism of Action

The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3-dimethylphenyl)acetamide involves its ability to scavenge free radicals and inhibit lipid peroxidation. It has been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase. This compound also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. This compound has also been shown to improve mitochondrial function and enhance energy metabolism. In animal studies, this compound has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is its high potency as an antioxidant. It has been shown to be more potent than other commonly used antioxidants such as vitamin C and vitamin E. This compound is also relatively stable and easy to synthesize. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3-dimethylphenyl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to study its effects on the gut microbiome and its potential as a prebiotic. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility.
Conclusion
In conclusion, this compound is a novel compound with promising applications in scientific research. Its high potency as an antioxidant and its ability to reduce oxidative stress and inflammation make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and optimize its synthesis.

Synthesis Methods

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3-dimethylphenyl)acetamide involves the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with 2,3-dimethylphenylacetyl chloride in the presence of a base. The reaction proceeds smoothly at room temperature and the product is obtained in high yield. The purity of the product can be further improved by recrystallization.

Scientific Research Applications

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3-dimethylphenyl)acetamide has been shown to have various applications in scientific research. One of the most promising applications is its use as an antioxidant. This compound has been shown to scavenge free radicals and protect cells from oxidative stress. This makes it a potential candidate for the treatment of various oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-7-5-9-16(14(13)2)21-18(22)12-23-17-10-6-8-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRJXKZDQCSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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